Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide
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Overview
Description
Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide is a chemical compound with the molecular formula C3H11Br2N3S and a molecular weight of 281.01 g/mol . It is also known by other names such as 2-(2-aminoethyl)isothiourea dihydrobromide and S-(2-aminoethyl)isothiuronium bromide hydrobromide . This compound is characterized by its white crystalline appearance and is highly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide typically involves the reaction of thiourea with 2-bromoethylamine hydrobromide in isopropanol . The reaction is carried out under reflux conditions, and the product is obtained by crystallization from ethanol and ethyl acetate . The reaction conditions are as follows:
Refluxing: The mixture of thiourea and 2-bromoethylamine hydrobromide is refluxed in isopropanol.
Crystallization: The product is crystallized from ethanol and ethyl acetate.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of cycloethylamine, hydrobromic acid, and thiourea as raw materials . The process includes:
Mixing: Thiourea is mixed with hydrobromic acid.
Addition: Cycloethylamine is added dropwise at a temperature below 150°C.
Filtration: Activated carbon is added to filter the mixture.
Dehydration: The mixture is dehydrated under reduced pressure, and crystals are precipitated at temperatures below 50°C.
Purification: The crystals are filtered and washed with absolute ethanol.
Chemical Reactions Analysis
Types of Reactions
Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide involves its interaction with nitric oxide synthase (NOS) enzymes. It acts as a non-selective inhibitor of all NOS isoforms, including neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS) . The inhibition of NOS leads to a decrease in the production of nitric oxide, which is a key signaling molecule in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide include:
- 2-(2-aminoethyl)-2-thiopseudourea dihydrobromide
- S-(2-aminoethyl)isothiuronium bromide hydrobromide
- β-aminoethylisothiuronium bromide hydrobromide
Uniqueness
What sets this compound apart from similar compounds is its specific inhibitory action on NOS and its radioprotective properties . These unique features make it valuable in both research and therapeutic applications.
Properties
CAS No. |
16181-71-8 |
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Molecular Formula |
C9H15Br2N3S |
Molecular Weight |
357.11 g/mol |
IUPAC Name |
2-aminoethyl N'-phenylcarbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C9H13N3S.2BrH/c10-6-7-13-9(11)12-8-4-2-1-3-5-8;;/h1-5H,6-7,10H2,(H2,11,12);2*1H |
InChI Key |
OORJLPKTPUREGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)SCCN.Br.Br |
Origin of Product |
United States |
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